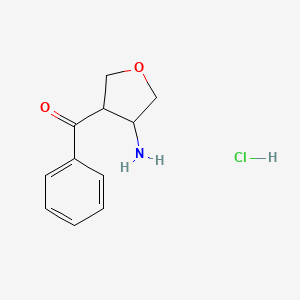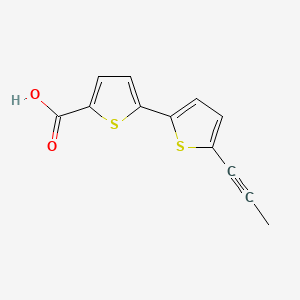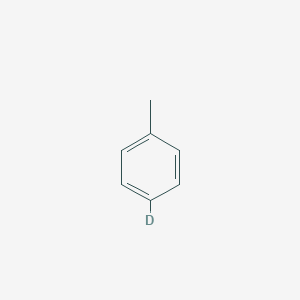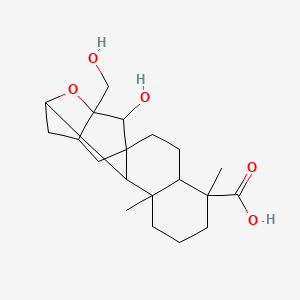
Ethyl 5-amino-1-(4-iodophenyl)-1h-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-amino-1-(4-iodophényl)-1H-pyrazole-4-carboxylate d'éthyle est un composé hétérocyclique qui présente un cycle pyrazole substitué par un groupe amino, un ester éthylique et un groupe iodophényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-amino-1-(4-iodophényl)-1H-pyrazole-4-carboxylate d'éthyle implique généralement la réaction de la 4-iodoaniline avec l'acétoacétate d'éthyle en présence d'hydrate d'hydrazine. La réaction se déroule par la formation d'une hydrazone intermédiaire, qui se cyclise pour former le cycle pyrazole. Les conditions de réaction incluent souvent un reflux dans l'éthanol ou un autre solvant approprié .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer une synthèse assistée par micro-ondes, ce qui peut améliorer les vitesses de réaction et les rendements. L'utilisation de l'irradiation micro-ondes en présence de tamis moléculaires et de toluène sec s'est avérée améliorer le rendement de composés similaires .
Analyse Des Réactions Chimiques
Types de réactions
Le 5-amino-1-(4-iodophényl)-1H-pyrazole-4-carboxylate d'éthyle peut subir diverses réactions chimiques, notamment:
Réactions de substitution: L'atome d'iode peut être substitué par d'autres nucléophiles.
Oxydation et réduction: Le groupe amino peut être oxydé ou réduit dans des conditions appropriées.
Réactions de condensation: Le groupe ester peut participer à des réactions de condensation pour former des structures plus complexes.
Réactifs et conditions courantes
Substitution: Des réactifs tels que l'azoture de sodium ou le cyanure de potassium peuvent être utilisés pour la substitution nucléophile de l'atome d'iode.
Oxydation: Des oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.
Réduction: Des réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment utilisés.
Principaux produits
Substitution: Les produits comprennent les dérivés azido ou cyano.
Oxydation: Les produits comprennent les dérivés nitro ou hydroxy.
Réduction: Les produits comprennent les dérivés amine.
Applications de la recherche scientifique
Le 5-amino-1-(4-iodophényl)-1H-pyrazole-4-carboxylate d'éthyle a plusieurs applications dans la recherche scientifique:
Chimie médicinale: Il est utilisé comme élément de base pour la synthèse d'agents pharmaceutiques potentiels, notamment des médicaments anti-inflammatoires et anticancéreux.
Science des matériaux: Le composé peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés électroniques ou optiques spécifiques.
Études biologiques: Il sert de sonde dans les essais biochimiques pour étudier les interactions enzymatiques et les voies cellulaires.
Mécanisme d'action
Le mécanisme d'action du 5-amino-1-(4-iodophényl)-1H-pyrazole-4-carboxylate d'éthyle implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut inhiber ou activer ces cibles, conduisant à divers effets biologiques. Par exemple, il peut agir comme un inhibiteur de certaines kinases ou comme un agoniste de récepteurs spécifiques .
Applications De Recherche Scientifique
Ethyl 5-amino-1-(4-iodophenyl)-1h-pyrazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anti-cancer drugs.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mécanisme D'action
The mechanism of action of Ethyl 5-amino-1-(4-iodophenyl)-1h-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain kinases or as an agonist for specific receptors .
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-Amino-1-(4-bromophényl)-1H-pyrazole-4-carboxylate d'éthyle
- 5-Amino-1-(4-chlorophényl)-1H-pyrazole-4-carboxylate d'éthyle
- 5-Amino-1-(4-fluorophényl)-1H-pyrazole-4-carboxylate d'éthyle
Unicité
Le 5-amino-1-(4-iodophényl)-1H-pyrazole-4-carboxylate d'éthyle est unique en raison de la présence de l'atome d'iode, qui peut influencer considérablement sa réactivité et son activité biologique. L'atome d'iode peut participer à la liaison halogène, ce qui peut améliorer l'affinité de liaison du composé aux cibles biologiques .
Propriétés
Formule moléculaire |
C12H12IN3O2 |
|---|---|
Poids moléculaire |
357.15 g/mol |
Nom IUPAC |
ethyl 5-amino-1-(4-iodophenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H12IN3O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-8(13)4-6-9/h3-7H,2,14H2,1H3 |
Clé InChI |
GCTOLBZQGFFQQR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2,5-dioxopyrrolidin-1-yl) 2-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]acetate](/img/structure/B12306404.png)
![rac-[(1R,2R)-2-cyanocyclopropyl]methanesulfonyl chloride](/img/structure/B12306411.png)
![rac-(1R,3S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid, cis](/img/structure/B12306415.png)
![8-Cycloheptyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12306416.png)
![2-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethan-1-amine dihydrochloride](/img/structure/B12306422.png)
![3-(ethylamino)-2-methyl-N-{1-[(2-methylpropyl)carbamoyl]ethyl}propanamide hydrochloride](/img/structure/B12306430.png)



![[3,4,5-Trihydroxy-6-[2-hydroxy-4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B12306461.png)

![tert-butyl N-[1-[[2-[4-amino-2-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl)pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate;hydrochloride](/img/structure/B12306469.png)

